molecular formula C7H8O B14883900 1-Ethynyl-3-oxabicyclo[3.1.0]hexane

1-Ethynyl-3-oxabicyclo[3.1.0]hexane

Cat. No.: B14883900
M. Wt: 108.14 g/mol
InChI Key: XEMQPPJQXWWENG-UHFFFAOYSA-N
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Description

1-Ethynyl-3-oxabicyclo[310]hexane is a unique bicyclic compound characterized by its ethynyl and oxabicyclohexane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-oxabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods: While specific industrial production methods for 1-Ethynyl-3-oxabicyclo[31These methods are designed to be efficient and cost-effective, utilizing readily available starting materials and catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-oxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

Scientific Research Applications

1-Ethynyl-3-oxabicyclo[3.1.0]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-oxabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in nucleophilic addition reactions, while the oxabicyclohexane moiety can undergo ring-opening reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethynyl-3-oxabicyclo[3.1.0]hexane stands out due to its ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for the development of new materials and bioactive molecules .

Properties

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

1-ethynyl-3-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C7H8O/c1-2-7-3-6(7)4-8-5-7/h1,6H,3-5H2

InChI Key

XEMQPPJQXWWENG-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC1COC2

Origin of Product

United States

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